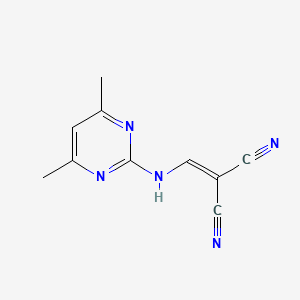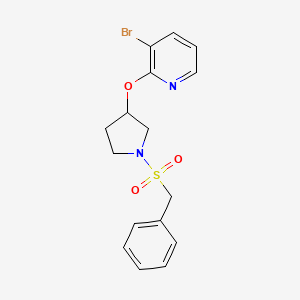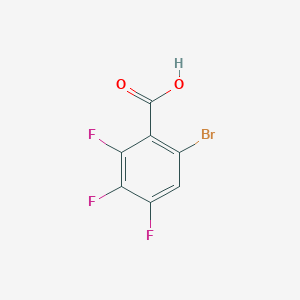![molecular formula C9H17NO2 B2880898 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 2194216-90-3](/img/structure/B2880898.png)
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as OC-1 and is a cyclic amine alcohol. It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.
Scientific Research Applications
Positron Emission Tomography (PET) Imaging
PET Imaging in Metastatic Prostate Cancer : A clinical trial explored the use of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog for PET imaging, in patients with metastatic prostate cancer. The trial demonstrated the potential of anti-18F-FACBC PET to delineate primary prostate lesions and metastatic lesions, indicating its usefulness in enhancing the diagnostic accuracy for prostate cancer patients (Inoue et al., 2014).
Biodistribution and Radiation Dosimetry : Another study on anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC) evaluated its whole-body radiation burden in humans. The study found that injections of approximately 370 MBq of anti-18F-FACBC resulted in acceptable dosimetry and good imaging quality, highlighting its potential for clinical use in PET imaging (Nye et al., 2007).
Experimental Applications
Tumor Detection in Brain Tumors : Research on 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F for nuclear medicine imaging, revealed its potential in tumor localization. A study comparing FACBC with 2-fluorodeoxyglucose (FDG) in rats and a human patient with glioblastoma multiforme demonstrated FACBC's tumor-avid nature and its promise as a PET tracer for tumor imaging (Shoup et al., 1999).
Tumor Detection Using C-11-Carboxylic Acids : Another study investigated the use of 1-aminocyclobutane C-11-carboxylic acid and 1-aminocyclopentane C-11-carboxylic acid in detecting neoplastic lesions using positron emission computed tomography. This research found that both compounds exhibited high affinity for malignant tumors, underscoring their utility as noninvasive indicators of metabolic tumor activity (Hubner et al., 1981).
properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPBTLRLTPOVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)

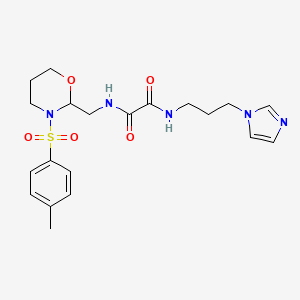
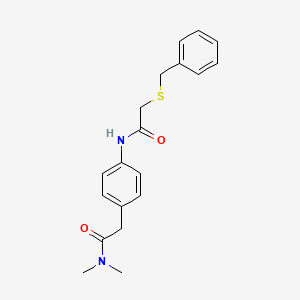


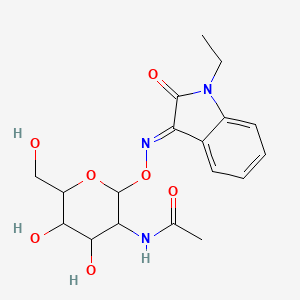
![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)
